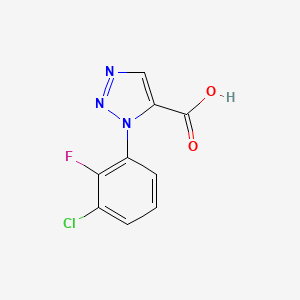
1-(3-Chloro-2-fluorophenyl)-1h-1,2,3-triazole-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Chloro-2-fluorophenyl)-1h-1,2,3-triazole-5-carboxylic acid is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, which can significantly influence its chemical properties and reactivity.
Métodos De Preparación
The synthesis of 1-(3-Chloro-2-fluorophenyl)-1h-1,2,3-triazole-5-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with 3-chloro-2-fluoroaniline, which undergoes diazotization to form the corresponding diazonium salt.
Formation of Triazole Ring: The diazonium salt is then reacted with sodium azide to form the triazole ring through a cycloaddition reaction.
Carboxylation: The resulting triazole intermediate is then carboxylated using carbon dioxide under high pressure and temperature to yield the final product.
Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as using catalysts or specific solvents to enhance the reaction efficiency.
Análisis De Reacciones Químicas
1-(3-Chloro-2-fluorophenyl)-1h-1,2,3-triazole-5-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the halogen atoms.
Oxidation and Reduction: The triazole ring can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Coupling Reactions: The carboxylic acid group can be involved in coupling reactions, such as amide bond formation with amines or esterification with alcohols.
Common reagents used in these reactions include nucleophiles like amines or thiols for substitution, oxidizing agents like potassium permanganate for oxidation, and coupling agents like carbodiimides for amide formation. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(3-Chloro-2-fluorophenyl)-1h-1,2,3-triazole-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in biochemical studies to investigate enzyme interactions and inhibition, particularly those involving triazole derivatives.
Medicine: Triazole derivatives are known for their antifungal and antimicrobial properties, making this compound a potential candidate for drug development.
Industry: It can be used in the production of specialty chemicals and materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 1-(3-Chloro-2-fluorophenyl)-1h-1,2,3-triazole-5-carboxylic acid involves its interaction with specific molecular targets. The triazole ring can bind to enzyme active sites, inhibiting their activity. This inhibition can occur through various pathways, such as blocking substrate binding or interfering with enzyme catalysis. The chloro and fluoro substituents can enhance the binding affinity and specificity of the compound to its targets.
Comparación Con Compuestos Similares
1-(3-Chloro-2-fluorophenyl)-1h-1,2,3-triazole-5-carboxylic acid can be compared with other triazole derivatives, such as:
1-(3-Chlorophenyl)-1h-1,2,3-triazole-5-carboxylic acid: Lacks the fluoro substituent, which may result in different reactivity and binding properties.
1-(3-Fluorophenyl)-1h-1,2,3-triazole-5-carboxylic acid: Lacks the chloro substituent, which can affect its chemical behavior and applications.
1-(3-Bromo-2-fluorophenyl)-1h-1,2,3-triazole-5-carboxylic acid:
The uniqueness of this compound lies in the combination of chloro and fluoro substituents, which can provide distinct chemical and biological properties compared to other similar compounds.
Propiedades
Fórmula molecular |
C9H5ClFN3O2 |
|---|---|
Peso molecular |
241.60 g/mol |
Nombre IUPAC |
3-(3-chloro-2-fluorophenyl)triazole-4-carboxylic acid |
InChI |
InChI=1S/C9H5ClFN3O2/c10-5-2-1-3-6(8(5)11)14-7(9(15)16)4-12-13-14/h1-4H,(H,15,16) |
Clave InChI |
JVTXYXGPQGCCAV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)Cl)F)N2C(=CN=N2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


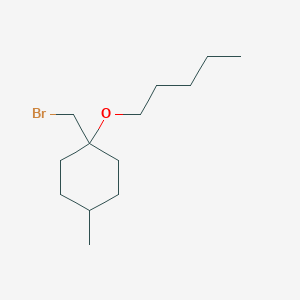
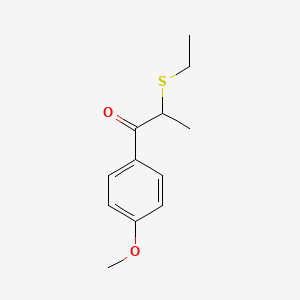
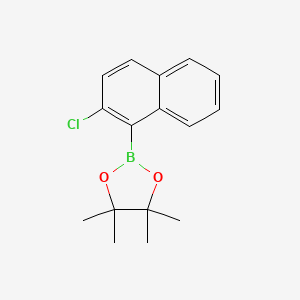
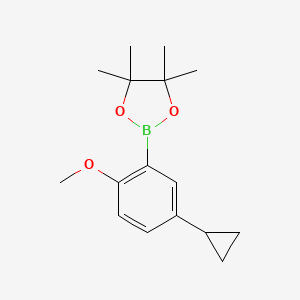
![cis-5',5'-Dimethyltetrahydro-1H-spiro[pentalene-2,2'-[1,3]dioxan]-5(3H)-one](/img/structure/B15311922.png)
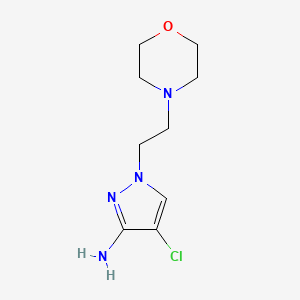

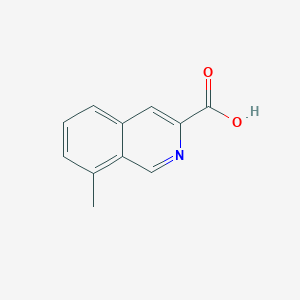

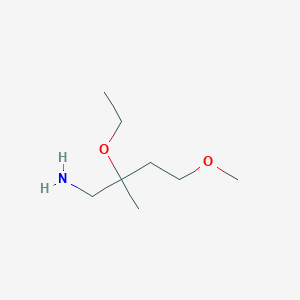

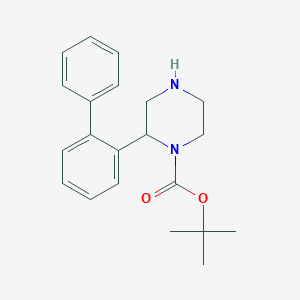
![tert-butylN-[2-(3-aminopropoxy)ethyl]carbamatehydrochloride](/img/structure/B15311968.png)

